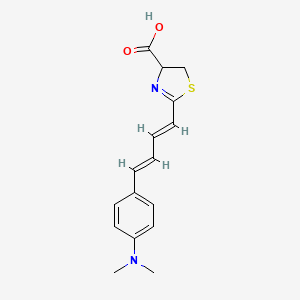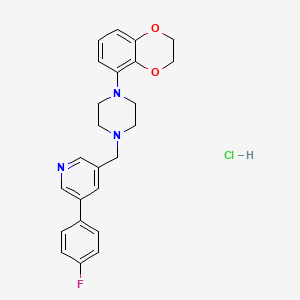
AkaLumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aka Lumine is a synthetic luciferin analogue known for its near-infrared bioluminescence properties. It is designed to emit light at a wavelength of approximately 677 nm, which allows for deep tissue imaging in biological research. This compound is particularly valuable in non-invasive imaging techniques due to its ability to penetrate biological tissues more effectively than traditional luciferins .
Aplicaciones Científicas De Investigación
Aka Lumine has a wide range of applications in scientific research, including:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in bioluminescence imaging to visualize cellular and molecular processes in living organisms.
Medicine: Utilized in non-invasive imaging techniques to monitor disease progression and treatment efficacy, particularly in cancer research.
Industry: Applied in the development of diagnostic tools and imaging technologies for various industrial applications .
Mecanismo De Acción
Target of Action
The primary target of AkaLumine is the enzyme luciferase . Specifically, it interacts with a variant of firefly luciferase (Fluc) known as Akaluc . Akaluc is an enzyme that was developed through directed evolution by introducing mutations in Luc to produce brighter luminescence in the reaction with this compound .
Mode of Action
This compound works by reacting with its target, Akaluc, to produce bioluminescence . This bioluminescence is generated by the oxidation of this compound, catalyzed by Akaluc . The reaction produces near-infrared light with a peak emission wavelength of approximately 677 nm .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the production of bioluminescence. This process involves the oxidation of this compound by Akaluc, which results in the emission of near-infrared light . This light can be detected and used for various research applications, such as monitoring gene expression .
Pharmacokinetics
This compound exhibits favorable biodistribution, allowing it to access Fluc-expressing cells in deep organs such as the lungs . It has been shown to have improved water solubility, which enhances its bioavailability .
Result of Action
The result of this compound’s action is the production of a highly sensitive, non-invasive, and temporal bioluminescence signal . This signal can be used to monitor various biological processes, such as gene expression, in deep tissues and small numbers of cells . For example, it has been used to track the dynamics of SARS-CoV-2 infection in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tissue permeability of this compound is high, allowing it to penetrate deep tissues and produce strong bioluminescence signals . .
Análisis Bioquímico
Biochemical Properties
AkaLumine, when catalyzed by firefly luciferase (Fluc), produces near-infrared emission peaking at 677 nm . This wavelength can penetrate most animal tissues and bodies . This compound hydrochloride (this compound-HCl) has been shown to have favorable biodistribution to access Fluc-expressing cells in deep organs .
Cellular Effects
This compound has been used to monitor gene expression in various organisms, including Drosophila melanogaster . It has been shown that oral administration of this compound to flies expressing Akaluc provided a higher luminescence signal than Luc/D-luciferin . This indicates that this compound can influence cellular processes by enabling the monitoring of dynamic temporal changes in gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves the catalysis of the substrate by the enzyme luciferase . In the presence of luciferase, this compound undergoes an oxidation reaction, resulting in the emission of near-infrared light . This light emission is a result of the energy released during the oxidation of this compound .
Temporal Effects in Laboratory Settings
This compound has been shown to provide a higher luminescence signal than Luc/D-luciferin, with no observed harmful effects on flies . This suggests that this compound is stable and does not degrade quickly in a laboratory setting
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, in a study comparing the in vitro and in vivo efficacy of this compound-HCl with that of D-luciferin, it was found that this compound-HCl proved to be unsuitable for in vivo infection follow-up due to high background signals in the liver
Metabolic Pathways
It is known that the bioluminescence reaction involving this compound requires the presence of oxygen , suggesting that it may be involved in oxidative metabolic pathways.
Transport and Distribution
This compound hydrochloride (this compound-HCl) has been shown to have favorable biodistribution to access Fluc-expressing cells in deep organs This suggests that this compound can be effectively transported and distributed within cells and tissues
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aka Lumine is synthesized through a series of organic reactions involving the modification of luciferin structuresThe reaction conditions often include controlled temperatures and the use of catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of Aka Lumine involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications. The production process includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Aka Lumine undergoes several types of chemical reactions, including:
Oxidation: Aka Lumine can be oxidized in the presence of specific oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Aka Lumine, altering its luminescent properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, which can enhance or modify its bioluminescent characteristics
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of Aka Lumine with altered luminescent properties, which can be tailored for specific research applications .
Comparación Con Compuestos Similares
D-luciferin: A naturally occurring luciferin with a peak emission wavelength of approximately 578 nm.
CycLuc1: A synthetic luciferin analogue with enhanced luminescent properties.
TokeOni: Another near-infrared luciferin analogue with similar applications in deep tissue imaging .
Uniqueness of Aka Lumine: Aka Lumine stands out due to its longer emission wavelength (677 nm), which allows for deeper tissue penetration and higher sensitivity in imaging applications. This makes it particularly valuable in medical and biological research where non-invasive imaging is crucial .
Propiedades
IUPAC Name |
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVSKXCSMDCHR-GGWOSOGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=NC(CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Aka Lumine® particularly suitable for in vivo imaging compared to traditional firefly bioluminescence?
A1: Traditional firefly bioluminescence, while widely used, has a maximum emission spectrum around 560 nm. This wavelength is not ideal for deep tissue imaging. Aka Lumine® addresses this limitation by exhibiting near-infrared (NIR) emission at approximately 675 nm [, ]. This shift to the NIR region allows for better tissue penetration and is thus more suitable for in vivo imaging applications.
Q2: How does Aka Lumine® compare to other emerging NIR-emitting luciferin analogs, like "Tokeoni"?
A2: While both Aka Lumine® and "Tokeoni" are artificial luciferins designed for NIR emission around 675 nm, they likely differ in their chemical structures and potentially their pharmacological properties. Specific details about "Tokeoni" are not provided in the given abstracts. Further research comparing the characteristics of both compounds, such as their quantum yield, in vivo stability, and potential toxicity, would be valuable for researchers deciding which NIR-emitting luciferin best suits their needs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride](/img/structure/B605188.png)








